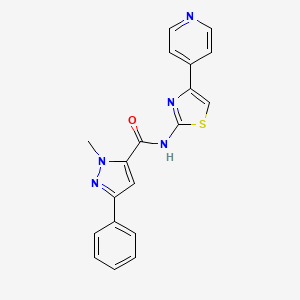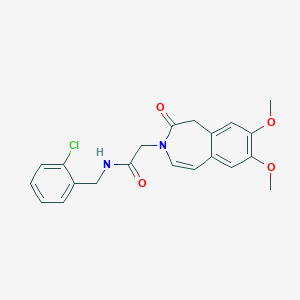
N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound characterized by the presence of a benzodioxole moiety, a tetrazole ring, and a benzamide group
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole, 4-aminobenzamide, and 5-methyl-1H-tetrazole.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide may involve:
Optimization of Reaction Conditions: Using high-throughput screening to optimize temperature, solvent, and catalyst conditions.
Scale-Up: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Utilizing techniques such as crystallization, chromatography, and recrystallization to obtain high-purity product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the amide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups such as halides, nitro groups, or alkyl groups.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a potential lead compound in drug discovery.
Biological Probes: It can be used as a fluorescent probe for studying biological processes due to its aromatic structure.
Medicine
Drug Delivery: The compound can be modified to improve the delivery and efficacy of existing drugs.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Cosmetics: Incorporation into formulations for skincare products.
作用机制
The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulation of signaling pathways involved in inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.
N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)aniline: Contains an aniline group instead of a benzamide group.
Uniqueness
Structural Features: The presence of both the benzodioxole and tetrazole rings in the same molecule provides unique chemical reactivity and biological activity.
Functional Diversity:
This detailed overview provides a comprehensive understanding of N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide, highlighting its synthesis, reactions, applications, and unique properties
属性
分子式 |
C17H15N5O3 |
|---|---|
分子量 |
337.33 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H15N5O3/c1-11-19-20-21-22(11)14-5-3-13(4-6-14)17(23)18-9-12-2-7-15-16(8-12)25-10-24-15/h2-8H,9-10H2,1H3,(H,18,23) |
InChI 键 |
FBFCGCLCWSSPAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-(4-chlorophenyl)-7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B12161153.png)
![[4-(3-chlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12161170.png)
![3-methyl-N-[2-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B12161171.png)

![3-Fluoro-4-(2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether](/img/structure/B12161183.png)

![Propan-2-yl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12161194.png)
![Ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12161204.png)

![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161217.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12161220.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propenamide](/img/structure/B12161224.png)
![8-fluoro-4-hydroxy-N-(5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentyl)quinoline-3-carboxamide](/img/structure/B12161231.png)
